molecular formula C12H8F3N3 B137932 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130598-75-3

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Cat. No.: B137932
CAS No.: 130598-75-3
M. Wt: 251.21 g/mol
InChI Key: BJEGYQWOUHBPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to yield the desired imidazo[1,2-b]pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
  • 3-(Trifluoromethyl)phenyl-1H-imidazole
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its combined imidazole and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-2-8(6-9)10-7-11-16-4-5-18(11)17-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEGYQWOUHBPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926822
Record name 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130598-75-3
Record name 1H-Imidazo(1,2-b)pyrazole, 6-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.